molecular formula C14H31Si B143629 Octyldi(propan-2-yl)silyl CAS No. 129536-19-2

Octyldi(propan-2-yl)silyl

Cat. No.: B143629
CAS No.: 129536-19-2
M. Wt: 227.48 g/mol
InChI Key: WWMMCABWPRGHAH-UHFFFAOYSA-N
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Description

Octyldi(propan-2-yl)silyl: is a versatile chemical compound with the molecular formula C14H31Si . It is widely used in scientific research due to its unique properties, which enable its application in various fields, including materials science, organic synthesis, and surface modification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyldi(propan-2-yl)silyl typically involves the reaction of octylsilane with isopropyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

Octylsilane+Isopropyl chlorideCatalystThis compound+By-products\text{Octylsilane} + \text{Isopropyl chloride} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{By-products} Octylsilane+Isopropyl chlorideCatalyst​this compound+By-products

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

    Reactant Preparation: Purification of octylsilane and isopropyl chloride.

    Reaction: Conducting the reaction in a controlled environment with precise temperature and pressure conditions.

    Purification: Removing by-products and unreacted starting materials through distillation or chromatography.

    Quality Control: Ensuring the final product meets industry standards for purity and composition.

Chemical Reactions Analysis

Types of Reactions: Octyldi(propan-2-yl)silyl undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form silanols.

    Reduction: Can be reduced to form silanes.

    Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silyl compounds.

Scientific Research Applications

Octyldi(propan-2-yl)silyl is used in a wide range of scientific research applications, including:

    Materials Science: Used as a surface modifier to enhance the properties of materials.

    Organic Synthesis: Employed as a protecting group for alcohols and amines.

    Surface Modification: Applied in the modification of surfaces to improve hydrophobicity and other surface properties.

Mechanism of Action

The mechanism by which Octyldi(propan-2-yl)silyl exerts its effects involves the formation of strong silicon-oxygen bonds. This interaction is crucial in its role as a protecting group in organic synthesis, where it temporarily shields reactive sites from unwanted reactions. The molecular targets include hydroxyl and amino groups, and the pathways involved are primarily related to the formation and cleavage of silyl ethers .

Comparison with Similar Compounds

    Trimethylsilyl (TMS): Commonly used as a protecting group for alcohols.

    Triethylsilyl (TES): Similar to TMS but with slightly different steric properties.

    Tert-Butyldimethylsilyl (TBS): Offers greater steric hindrance compared to TMS and TES.

Uniqueness: Octyldi(propan-2-yl)silyl is unique due to its combination of octyl and isopropyl groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in applications where both protection and subsequent deprotection are required under mild conditions .

Properties

InChI

InChI=1S/C14H31Si/c1-6-7-8-9-10-11-12-15(13(2)3)14(4)5/h13-14H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMMCABWPRGHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583636
Record name Octyldi(propan-2-yl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129536-19-2
Record name Octyldi(propan-2-yl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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